molecular formula C7H6ClNO4 B8237741 2-Chloro-6-methoxy-3-nitrophenol

2-Chloro-6-methoxy-3-nitrophenol

Cat. No.: B8237741
M. Wt: 203.58 g/mol
InChI Key: AJLUKWLMROTFDS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-nitrophenol is a chlorinated nitrophenol compound of interest in environmental and chemical research. Chlorinated nitrophenols (CNPs) are recognized as severe environmental pollutants and potentially hazardous to human and animal health; they often act as intermediates in synthesizing various industrial chemicals . As a result, this class of compounds is highly relevant for studies in microbial degradation and bioremediation. Research on analogous compounds has shown that certain bacterial strains can utilize chlorinated nitrophenols as a sole source of carbon and nitrogen, with specific two-component monooxygenase enzymes catalyzing sequential denitration and dechlorination reactions . This compound is provided strictly for research use in laboratory settings. It is NOT intended for human or veterinary diagnostic or therapeutic purposes, nor for any form of personal use. Researchers are strongly advised to consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions, given the general toxicity profile associated with similar halogenated nitroaromatic compounds. Please note: Specific data on the exact degradation pathway, kinetics, and full molecular mechanism for this compound is not currently available in the public scientific literature, indicating a potential area for further investigation. For precise structural, physical, and chemical property data, please consult specialized chemical databases and conduct further literature searches.

Properties

IUPAC Name

2-chloro-6-methoxy-3-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4/c1-13-5-3-2-4(9(11)12)6(8)7(5)10/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLUKWLMROTFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table compares key structural and molecular features of 2-Chloro-6-methoxy-3-nitrophenol with analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties
This compound -Cl (2), -OCH₃ (6), -NO₂ (3) C₇H₅ClNO₄ ~202.58 (inferred) Likely higher polarity; limited solubility in water
2-Chloro-6-methyl-3-nitrophenol -Cl (2), -CH₃ (6), -NO₂ (3) C₇H₆ClNO₃ 187.58 MP: Not reported; slightly soluble in organic solvents
2-Chloro-3-fluoro-6-nitrophenol -Cl (2), -F (3), -NO₂ (6) C₆H₃ClFNO₃ 191.54 Data sparse; fluorine may enhance electronegativity
3-Hydroxy-4-nitrotoluene -CH₃ (3), -NO₂ (4), -OH (6) C₇H₇NO₃ 153.14 MP: 56°C; slightly soluble in water
1-(2-Hydroxy-6-methoxy-3-nitrophenyl)ethanone -OCH₃ (6), -NO₂ (3), -COCH₃ (1) C₉H₉NO₅ 211.17 Synthesized via nitration; acetyl group increases hydrophobicity

Key Observations :

  • Methoxy vs. Methyl: The methoxy group in this compound increases polarity compared to the methyl group in its analog , likely improving solubility in polar aprotic solvents (e.g., DMSO or acetone).
  • Halogen Effects: Fluorine in 2-Chloro-3-fluoro-6-nitrophenol may enhance electrophilic substitution reactivity compared to methoxy or methyl groups.

Preparation Methods

Nitration of 2,6-Dichlorophenol Followed by Methoxylation

This two-step approach leverages the directed nitration of 2,6-dichlorophenol, followed by selective methoxylation at position 6:

Step 1: Nitration of 2,6-Dichlorophenol
A nitrating mixture (H₂SO₄/HNO₃, 3:1 v/v) at 100–105°C for 5 hours introduces the nitro group at position 3, yielding 2,6-dichloro-3-nitrophenol. The reaction proceeds via electrophilic aromatic substitution, with sulfuric acid protonating the hydroxyl group to generate a more reactive nitronium ion (NO₂⁺). The nitro group’s meta orientation relative to the chloro substituents is confirmed by NMR analysis.

ParameterValueSource
Temperature100–105°C
Reaction Time5 hours
Yield75–78%
Purity (HPLC)≥99%

Step 2: Methoxylation of 2,6-Dichloro-3-Nitrophenol
The chloro group at position 6 undergoes nucleophilic aromatic substitution with sodium methoxide (1.05 equiv) in methanol at 25–30°C. The nitro group at position 3 activates the adjacent chloro substituent toward displacement, facilitating a 4-hour reaction with 86% yield.

2,6-Dichloro-3-nitrophenol+NaOCH3This compound+NaCl\text{2,6-Dichloro-3-nitrophenol} + \text{NaOCH}_3 \rightarrow \text{this compound} + \text{NaCl}

Direct Chlorination of 6-Methoxy-3-Nitrophenol

An alternative route involves chlorinating 6-methoxy-3-nitrophenol at position 2 using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The methoxy group directs chlorination to the ortho position, albeit with moderate selectivity (60–65% yield). Excess SO₂Cl₂ (2.2 equiv) and catalytic FeCl₃ improve conversion, though competing para-chlorination remains a challenge.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methoxylation efficiency correlates strongly with solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but risk over-oxidation. Methanol, while less polar, minimizes side reactions, as demonstrated in comparative trials. Lower temperatures (25–30°C) favor selectivity over reaction rate, reducing byproduct formation.

Catalytic Enhancements

Copper(I) iodide (5 mol%) accelerates methoxylation by stabilizing the transition state, achieving 92% yield in 3 hours. This mirrors catalytic systems reported for analogous pyridine derivatives.

Challenges and Alternative Approaches

Competing Side Reactions

Nitration at undesired positions (e.g., position 5) accounts for 15–20% yield loss. Introducing a temporary protecting group (e.g., acetyl) on the hydroxyl moiety improves regioselectivity but complicates downstream steps.

Diazotization-Based Pathways

Diazotization of 2-amino-6-methoxyphenol followed by Sandmeyer reaction with CuCl introduces the chloro group. However, this method struggles with nitro group stability under acidic conditions, yielding ≤50% product.

Industrial-Scale Production Metrics

Large-scale batches (≥10 kg) using the nitration-methoxylation route achieve consistent results:

MetricLaboratory ScalePilot Plant
Yield86%82%
Purity99.0% (HPLC)98.5% (HPLC)
Reaction Volume5 L500 L
Cycle Time9 hours12 hours

Q & A

Q. What are the key physicochemical properties of 2-Chloro-6-methoxy-3-nitrophenol, and how are they experimentally determined?

The compound’s properties include melting point, solubility, and Henry’s Law constant (air-water partitioning). For melting point analysis, differential scanning calorimetry (DSC) is recommended. Solubility can be measured via shake-flask methods in solvents like water, methanol, or dichloromethane, with HPLC validation. Henry’s Law constants for structurally similar nitrophenols (e.g., 2,4-dichloro-3-methyl-6-nitrophenol, KH=9.5×101atm.L.mol1K_H = 9.5 \times 10^1 \, \text{atm.L.mol}^{-1}) suggest environmental persistence, but experimental validation for the target compound is advised .

Q. What synthetic routes are feasible for this compound?

A plausible route involves:

Methoxy introduction : Direct methoxylation of a phenol precursor via nucleophilic substitution under basic conditions.

Chlorination : Electrophilic substitution using Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2, leveraging the methoxy group’s ortho/para-directing effects.

Nitration : Controlled nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, where the chloro group meta-directs nitro placement.
Monitor regioselectivity using TLC and confirm purity via 1H NMR^1\text{H NMR} (e.g., aromatic proton splitting patterns) .

Q. How is the molecular structure validated for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. For preliminary analysis, compare experimental IR and 13C NMR^{13}\text{C NMR} data with computational predictions (DFT/B3LYP/6-311++G(d,p)) .

Advanced Questions

Q. How can crystallographic software resolve contradictions in structural data from alternative methods (e.g., NMR vs. MS)?

Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Use WinGX to integrate SC-XRD data with spectroscopic results. For example:

  • ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty in the crystal lattice.
  • SHELXD : Compare experimental vs. calculated Patterson maps to resolve ambiguities in heavy atom positions .

Q. What experimental design optimizes regioselectivity during nitration of polychlorinated methoxyphenols?

The methoxy group directs nitration to the para position, but steric hindrance from adjacent chloro groups may shift reactivity. Design a kinetic vs. thermodynamic control experiment:

  • Low temperature (10C-10^\circ \text{C}) : Favors kinetic product (less substituted position).
  • High temperature (80C80^\circ \text{C}) : Favors thermodynamic product (more stable isomer).
    Monitor with LC-MS and compare yields. For computational validation, use Gaussian to calculate transition state energies .

Q. How to analyze conflicting solubility data reported in different solvents?

Contradictions may stem from solvent polarity or pH effects. For ionizable nitrophenols (pKa46\text{p}K_a \approx 4-6):

  • pH-solubility profiling : Measure solubility across pH 2–8 using UV-Vis spectroscopy.
  • Hansen Solubility Parameters : Correlate solubility with solvent polarity (δD\delta_D, δP\delta_P, δH\delta_H).
    Reference similar compounds (e.g., 2-chloro-6-fluoro-4-nitrophenol) to identify trends .

Q. What computational methods predict the compound’s environmental fate?

  • EPI Suite : Estimate biodegradation potential and bioaccumulation factors.
  • COnductor-like Screening MOdel (COSMO-RS) : Predict partition coefficients (e.g., log KowK_{ow}) using quantum-mechanical charge densities.
    Validate against experimental data for analogs (e.g., Henry’s Law constants from Zhang et al. ).

Methodological Notes

  • Crystallography : SHELX programs are critical for high-resolution refinement. For macromolecular interfaces, use SHELXPRO to convert data formats .
  • Spectral Analysis : Combine 1H^1\text{H}-13C^{13}\text{C} HSQC NMR with IR carbonyl stretches (1680cm1\sim 1680 \, \text{cm}^{-1}) to confirm nitro group presence.
  • Data Reproducibility : Document solvent purity (99.9%\geq 99.9\%) and reaction atmosphere (e.g., N2\text{N}_2 vs. air) to minimize batch-to-batch variability.

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